SULINDACSULFIDE

Übersicht

Beschreibung

Sulindac-Sulfid ist ein Metabolit des nichtsteroidalen Antirheumatikums (NSAR) Sulindac. Sulindac ist ein Prodrug, das in vivo durch Leberenzyme in seine aktive Form, Sulindac-Sulfid, umgewandelt wird. Sulindac-Sulfid ist bekannt für seine entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften. Es wird zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt, darunter Osteoarthritis, rheumatoide Arthritis und Morbus Bechterew .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Sulindac-Sulfid wird durch einen Reduktionsprozess aus Sulindac synthetisiert. Die Reduktion von Sulindac zu Sulindac-Sulfid kann unter kontrollierten Bedingungen mit verschiedenen Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden. Die Reaktion beinhaltet typischerweise das Lösen von Sulindac in einem geeigneten Lösungsmittel, z. B. Tetrahydrofuran (THF), und die langsame Zugabe des Reduktionsmittels unter Aufrechterhaltung der Reaktionstemperatur .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Sulindac-Sulfid großtechnische Reduktionsprozesse unter Verwendung effizienter und kostengünstiger Reduktionsmittel. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Das Rohprodukt wird dann mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um Sulindac-Sulfid in reiner Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

Chemie: Sulindac-Sulfid wird als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen therapeutischen Anwendungen verwendet.

Biologie: Sulindac-Sulfid hat gezeigt, dass es das Wachstum bestimmter Krebszellen hemmt, was es zu einem potenziellen Kandidaten für die Krebstherapie macht.

Medizin: Sulindac-Sulfid wird zur Behandlung entzündlicher Erkrankungen wie Osteoarthritis, rheumatoider Arthritis und Morbus Bechterew eingesetzt.

Industrie: Sulindac-Sulfid wird in der pharmazeutischen Industrie zur Herstellung von entzündungshemmenden Medikamenten verwendet .

Wirkmechanismus

Sulindac-Sulfid übt seine Wirkungen hauptsächlich durch Hemmung der Aktivität von Cyclooxygenase (COX)-Enzymen, insbesondere COX-1 und COX-2, aus. Diese Hemmung führt zu einer Abnahme der Synthese von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind. Durch die Reduzierung des Prostaglandinspiegels hilft Sulindac-Sulfid, Entzündungen, Schmerzen und Fieber zu lindern, die mit verschiedenen entzündlichen Erkrankungen verbunden sind .

Wirkmechanismus

Target of Action

Sulindac Sulfide primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

Sulindac Sulfide’s anti-inflammatory effects are believed to be due to the inhibition of both COX-1 and COX-2 , which leads to the inhibition of prostaglandin synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

Sulindac Sulfide affects several biochemical pathways. It inhibits the cyclic guanosine 3′,5′-monophosphate phosphodiesterase (cGMP PDE) activity, leading to an increase in intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG) . This inhibition suppresses the Wnt/β-Catenin signaling pathway, which is often dysregulated in various cancers .

Pharmacokinetics

Sulindac Sulfide is a prodrug that is converted in vivo to an active sulfide compound by liver enzymes . It binds extensively to plasma albumin . Sulindac and its metabolites are excreted in the urine and feces . The bioavailability of Sulindac Sulfide is approximately 90% when taken orally .

Result of Action

The inhibition of prostaglandin synthesis by Sulindac Sulfide results in reduced inflammation and pain . Additionally, the suppression of the Wnt/β-Catenin signaling pathway can lead to the inhibition of tumor cell growth .

Action Environment

The action of Sulindac Sulfide can be influenced by various environmental factors. For instance, liver enzymes are crucial for the conversion of Sulindac Sulfide to its active form . Therefore, liver function can significantly impact the efficacy of Sulindac Sulfide. Additionally, renal function may affect the disposition of Sulindac Sulfide and its metabolites .

Biochemische Analyse

Biochemical Properties

Sulindac sulfide plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in inflammation and cell signaling. One of the key enzymes that sulindac sulfide interacts with is cyclooxygenase (COX), specifically COX-1 and COX-2. Sulindac sulfide inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain . Additionally, sulindac sulfide has been shown to interact with other biomolecules such as γ-secretase, where it acts as a noncompetitive inhibitor . This interaction affects the processing of amyloid precursor protein, which is relevant in the context of neurodegenerative diseases.

Cellular Effects

Sulindac sulfide exerts various effects on different types of cells and cellular processes. In cancer cells, sulindac sulfide has been shown to induce apoptosis, or programmed cell death, through both COX-dependent and COX-independent mechanisms . This compound also influences cell signaling pathways, such as the Ras signaling pathway, by inhibiting the activation of Ras and impairing nucleotide exchange . Furthermore, sulindac sulfide affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of sulindac sulfide involves several key interactions at the molecular level. Sulindac sulfide binds to the active site of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, sulindac sulfide interacts with γ-secretase, inhibiting its activity and affecting the processing of amyloid precursor protein . Sulindac sulfide also modulates the activity of Ras by inhibiting its activation and impairing nucleotide exchange, which affects downstream signaling pathways . These interactions collectively contribute to the anti-inflammatory, analgesic, and anticancer effects of sulindac sulfide.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulindac sulfide have been observed to change over time. Sulindac sulfide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that sulindac sulfide can have sustained effects on cellular function, including prolonged inhibition of COX activity and persistent induction of apoptosis in cancer cells . These temporal effects are important for understanding the potential therapeutic applications and limitations of sulindac sulfide.

Dosage Effects in Animal Models

The effects of sulindac sulfide vary with different dosages in animal models. At low to moderate doses, sulindac sulfide has been shown to effectively reduce inflammation and pain without causing significant adverse effects . At high doses, sulindac sulfide can exhibit toxic effects, including gastrointestinal irritation and liver toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage of sulindac sulfide for therapeutic use to minimize adverse effects while maximizing its beneficial properties.

Metabolic Pathways

Sulindac sulfide is involved in several metabolic pathways, including its conversion from sulindac and its further metabolism to sulindac sulfone . The conversion of sulindac to sulindac sulfide is mediated by liver enzymes, and this active metabolite is then excreted in the bile and reabsorbed from the intestines . Sulindac sulfide also interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which can affect its metabolic flux and the levels of its metabolites .

Transport and Distribution

Sulindac sulfide is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation, where it is excreted in the bile and reabsorbed from the intestines, maintaining constant blood levels of the compound . Sulindac sulfide can also interact with transporters and binding proteins that facilitate its distribution to different tissues and cellular compartments . These transport and distribution mechanisms are crucial for the pharmacokinetics and therapeutic efficacy of sulindac sulfide.

Subcellular Localization

The subcellular localization of sulindac sulfide is influenced by its chemical properties and interactions with cellular components. Sulindac sulfide has been shown to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular function . Post-translational modifications and targeting signals may also play a role in directing sulindac sulfide to specific subcellular locations, affecting its activity and function within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulindac sulfide is synthesized from sulindac through a reduction process. The reduction of sulindac to sulindac sulfide can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), under controlled conditions. The reaction typically involves dissolving sulindac in an appropriate solvent, such as tetrahydrofuran (THF), and adding the reducing agent slowly while maintaining the reaction temperature .

Industrial Production Methods

In industrial settings, the production of sulindac sulfide involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain sulindac sulfide in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sulindac-Sulfid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Oxidation: Sulindac-Sulfid kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) zu Sulindac-Sulfon oxidiert werden.

Reduktion: Sulindac-Sulfid kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zurück zu Sulindac reduziert werden.

Substitution: Sulindac-Sulfid kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Kaliumpermanganat (KMnO4)

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

Substitution: Verschiedene Elektrophile unter kontrollierten Bedingungen

Hauptprodukte, die gebildet werden

Oxidation: Sulindac-Sulfon

Reduktion: Sulindac

Substitution: Verschiedene Sulindac-Sulfid-Derivate

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indometacin: Ein weiteres NSAR mit ähnlichen entzündungshemmenden Eigenschaften.

Diclofenac: Ein weit verbreitetes NSAR mit starken entzündungshemmenden und schmerzlindernden Wirkungen.

Ibuprofen: Ein gängiges NSAR, das zur Behandlung von Schmerzen, Entzündungen und Fieber eingesetzt wird.

Einzigartigkeit von Sulindac-Sulfid

Sulindac-Sulfid ist einzigartig in seiner Fähigkeit, eine enterohepatische Zirkulation zu durchlaufen, was dazu beiträgt, konstante Blutspiegel der Verbindung aufrechtzuerhalten, ohne signifikante gastrointestinale Nebenwirkungen zu induzieren. Diese Eigenschaft macht Sulindac-Sulfid zur bevorzugten Wahl für Patienten, die zu gastrointestinalen Problemen neigen, die mit anderen NSAR verbunden sind .

Eigenschaften

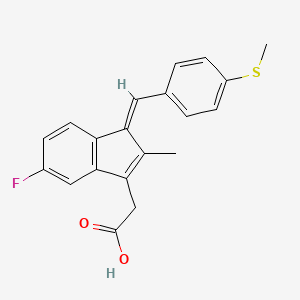

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWHFZJPXXOYNR-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049078 | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49627-27-2, 32004-67-4 | |

| Record name | Sulindac sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulindac sulfide, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.